molecular formula C8H4N6O12 B14616327 1,3,5-Trinitro-2-(2,2,2-trinitroethyl)benzene CAS No. 60762-70-1

1,3,5-Trinitro-2-(2,2,2-trinitroethyl)benzene

Cat. No.: B14616327
CAS No.: 60762-70-1
M. Wt: 376.15 g/mol
InChI Key: MERPBLCGSJQGEN-UHFFFAOYSA-N
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Description

1,3,5-Trinitro-2-(2,2,2-trinitroethyl)benzene is a highly nitrated aromatic compound. It is known for its explosive properties and is used in various applications where high energy output is required. The compound’s structure consists of a benzene ring substituted with three nitro groups and an additional nitroethyl group, making it a dense and energetic molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trinitro-2-(2,2,2-trinitroethyl)benzene can be synthesized through a multi-step nitration process. The starting material is typically a benzene derivative, which undergoes successive nitration reactions to introduce the nitro groups. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactors. The process is carried out under stringent safety protocols due to the highly explosive nature of the intermediates and final product. The nitration is typically conducted in a continuous flow system to manage heat and reaction rates effectively.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitro-2-(2,2,2-trinitroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, although the presence of multiple nitro groups makes the ring less reactive.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst, or chemical reductants such as tin(II) chloride.

    Substitution: Electrophilic reagents under controlled conditions to avoid unwanted side reactions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds or complete mineralization to carbon dioxide and water.

    Reduction: Formation of corresponding amines or partially reduced nitro compounds.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,3,5-Trinitro-2-(2,2,2-trinitroethyl)benzene is used in several scientific research applications:

    Chemistry: As a model compound for studying nitration reactions and the behavior of highly nitrated aromatic compounds.

    Biology: Limited use due to its toxicity, but can be used in studies involving the interaction of nitro compounds with biological systems.

    Medicine: Not commonly used due to its explosive nature and toxicity.

    Industry: Primarily used in the explosives industry for the development of high-energy materials and formulations.

Mechanism of Action

The mechanism of action of 1,3,5-Trinitro-2-(2,2,2-trinitroethyl)benzene involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water. This rapid gas formation results in an explosive effect. The molecular targets and pathways involved are primarily related to the decomposition of the nitro groups and the subsequent release of energy.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trinitrobenzene: Similar in structure but lacks the additional nitroethyl group.

    2,4,6-Trinitrotoluene (TNT): Another highly nitrated aromatic compound used extensively in explosives.

    1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): A more stable explosive compound with amino groups instead of nitroethyl groups.

Uniqueness

1,3,5-Trinitro-2-(2,2,2-trinitroethyl)benzene is unique due to the presence of both nitro and nitroethyl groups, which contribute to its high energy density and explosive properties. Compared to other similar compounds, it offers a higher energy output but also presents greater challenges in terms of stability and handling.

Properties

CAS No.

60762-70-1

Molecular Formula

C8H4N6O12

Molecular Weight

376.15 g/mol

IUPAC Name

1,3,5-trinitro-2-(2,2,2-trinitroethyl)benzene

InChI

InChI=1S/C8H4N6O12/c15-9(16)4-1-6(10(17)18)5(7(2-4)11(19)20)3-8(12(21)22,13(23)24)14(25)26/h1-2H,3H2

InChI Key

MERPBLCGSJQGEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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